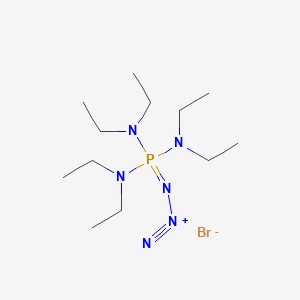

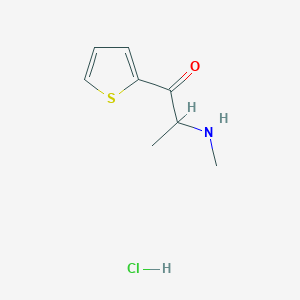

![molecular formula C13H10O3S B164250 methyl 4H-thieno[3,2-c]chromene-2-carboxylate CAS No. 126522-01-8](/img/structure/B164250.png)

methyl 4H-thieno[3,2-c]chromene-2-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

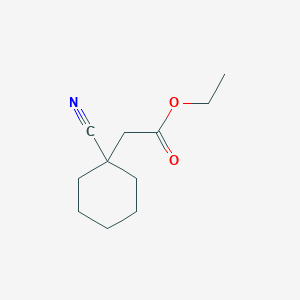

“Methyl 4H-thieno[3,2-c]chromene-2-carboxylate” is a chemical compound with the molecular formula C13H10O3S. It is a derivative of 4H-thieno[3,2-c]chromene, a class of compounds that have been found to possess significant biological activity . Examples of these activities include anti-inflammatory, antiallergic, analgesic, antiparkinsonian, antibacterial, antifungal, and mucolytic effects . These derivatives are also used for the treatment of diabetes, hyperlipidemia, cancer, and symptoms associated with menopause .

Synthesis Analysis

The synthesis of 4H-thieno[3,2-c]chromene derivatives, including “methyl 4H-thieno[3,2-c]chromene-2-carboxylate”, has been achieved through various methods . One method involves the palladium-catalyzed intramolecular arylation of iodo derivatives of 4-(aryloxy)methylthiophene-2-carbaldehydes . The formyl group of 4H-thieno[3,2-c]chromene-2-carbaldehyde can be transformed into the respective nitrile, amide, ester, carboxylic, hydroxamic, or hydroxy group .Molecular Structure Analysis

The molecular structure of “methyl 4H-thieno[3,2-c]chromene-2-carboxylate” has been analyzed in various studies . The compound is part of the 4H-thieno[3,2-c]chromene class, which is characterized by a benzene ring fused to a 5,6-positioned 4H-pyran ring system .Chemical Reactions Analysis

The chemical reactions of 4H-thieno[3,2-c]chromene-2-carbaldehyde, a related compound, have been studied . The formyl group can be transformed into various functional groups, and electrophilic substitution was shown to occur at the C-8 atom . Oxidation with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone in methanol led to 4-methoxy-4H-thieno[3,2-c]chromene-2-carbaldehyde .Physical And Chemical Properties Analysis

The physical and chemical properties of “methyl 4H-thieno[3,2-c]chromene-2-carboxylate” include its molecular formula (C13H10O3S) and molecular weight (246.28 g/mol). Further details about its physical and chemical properties are not available in the retrieved papers.Wissenschaftliche Forschungsanwendungen

Anti-inflammatory and Analgesic Properties

Derivatives of 4H-thieno[3,2-c]chromene are known to exhibit significant anti-inflammatory and analgesic properties . These compounds can be used in the development of new drugs for the treatment of conditions associated with inflammation and pain .

Mucoregulatory Drugs

Some compounds of 4H-thieno[3,2-c]chromene act as mucoregulatory drugs . These drugs can help regulate the production and consistency of mucus in the body, which can be beneficial in treating respiratory diseases .

Diuretic Action

Certain derivatives of 4H-thieno[3,2-c]chromene possess diuretic action . Diuretics are medications that help the body get rid of excess water and salt through urination .

Antiparkinson Action

Some compounds of 4H-thieno[3,2-c]chromene have been found to exhibit antiparkinson action . This suggests potential use in the treatment of Parkinson’s disease .

Treatment of Diabetes and Hyperlipidemia

Derivatives of 4H-thieno[3,2-c]chromene are used for the treatment of diabetes and hyperlipidemia . These compounds can help regulate blood sugar levels and manage high cholesterol .

Cancer Treatment

Certain derivatives of 4H-thieno[3,2-c]chromene have shown potential in cancer treatment . These compounds can be used in the development of new anticancer drugs .

Treatment of Menopause Symptoms

Some compounds of 4H-thieno[3,2-c]chromene are used for the treatment of symptoms associated with menopause . These can help manage symptoms like hot flashes, night sweats, mood changes, and sleep problems .

Antiulcer Activity

4-methoxy-4H-thieno[3,2-c]chromene-2-carbaldehyde, a derivative of 4H-thieno[3,2-c]chromene, has been found to possess high antiulcer activity . This suggests potential use in the treatment of ulcers .

Wirkmechanismus

Target of Action

Methyl 4H-thieno[3,2-c]chromene-2-carboxylate, also known as Methyl 4H-1-benzopyrano[4,3-b]thiophene-2-carboxylate, is a compound of interest due to its physiological activity It’s known that similar derivatives have shown significant anti-inflammatory, antiallergic, analgesic, antiparkinsonian, antibacterial, antifungal, and mucolytic activity .

Mode of Action

It’s known that the compound undergoes electrophilic substitution at the с-8 atom . This interaction with its targets could potentially lead to changes in the cellular environment, contributing to its biological activity.

Biochemical Pathways

Given its known physiological activities, it can be inferred that the compound may interact with various biochemical pathways related to inflammation, allergy, pain sensation, parkinson’s disease, bacterial and fungal infections, and mucus production .

Result of Action

It’s known that a similar compound, 4-methoxy-4h-thieno[3,2-c]chromene-2-carbaldehyde, was found to possess high antiulcer activity . This suggests that Methyl 4H-thieno[3,2-c]chromene-2-carboxylate may also have significant effects at the molecular and cellular levels.

Zukünftige Richtungen

The significant biological activity of 4H-thieno[3,2-c]chromene derivatives motivates further synthetic studies and characterization of such compounds . Future research may focus on developing more efficient synthesis methods, exploring the mechanisms of action, and evaluating the therapeutic potential of these compounds in various disease models.

Eigenschaften

IUPAC Name |

methyl 4H-thieno[3,2-c]chromene-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10O3S/c1-15-13(14)11-6-8-7-16-10-5-3-2-4-9(10)12(8)17-11/h2-6H,7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSWWLCIIZQNEAE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(S1)C3=CC=CC=C3OC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70393931 |

Source

|

| Record name | methyl 4H-thieno[3,2-c]chromene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70393931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 4H-thieno[3,2-c]chromene-2-carboxylate | |

CAS RN |

126522-01-8 |

Source

|

| Record name | methyl 4H-thieno[3,2-c]chromene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70393931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

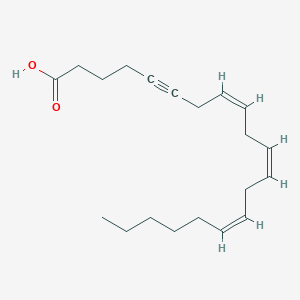

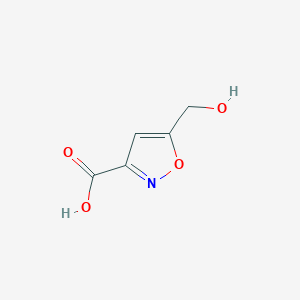

![4-[4-(4-Ethylcyclohexyl)cyclohexyl]-2-fluoro-1-(trifluoromethoxy)benzene](/img/structure/B164183.png)

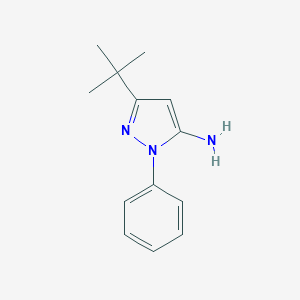

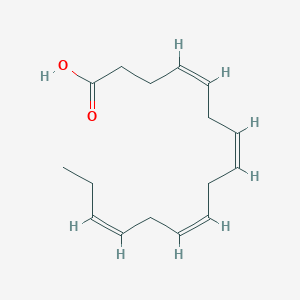

![2-[Carboxy(dideuterio)methyl]sulfanyl-2,2-dideuterioacetic acid](/img/structure/B164206.png)

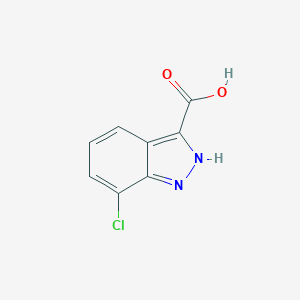

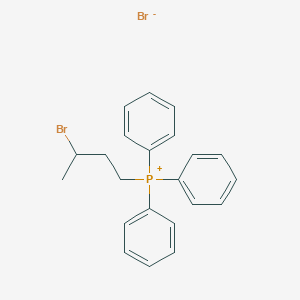

![[(2R)-2,3-bis(4-pyren-4-ylbutanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B164209.png)

![1-Methoxy-6,6,9-trimethyl-3-pentylbenzo[c]chromene](/img/structure/B164210.png)